Methyl 2-methyl-d3-buyrate
Description
Methyl 2-methyl-d3-buyrate is a deuterated derivative of methyl butyrate, where three hydrogen atoms in the methyl groups are replaced with deuterium (²H or D). This isotopic substitution enhances its utility in metabolic tracing, pharmacokinetic studies, and analytical chemistry, where its non-deuterated counterpart might interfere due to identical chemical behavior .
Structurally, methyl butyrate consists of a butyric acid esterified with methanol. The "2-methyl" branching introduces steric effects, altering volatility and reactivity compared to linear esters. The deuterium atoms further modify its molecular weight and isotopic signature, critical for distinguishing it in analytical workflows .
Properties
Molecular Formula |
C6H9D3O2 |
|---|---|
Molecular Weight |
119.18 |
Purity |
95% min. |
Synonyms |
Methyl 2-methyl-d3-buyrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on analogous deuterated compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Methyl 2-methyl-d3-buyrate with isotopic purity, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves deuteration of the precursor molecule (e.g., 2-methylbutyric acid) using deuterated reagents like D2O or LiAlD4. Isotopic purity (>98%) is achieved through repeated distillation and NMR-guided optimization. Side reactions, such as proton exchange, are minimized by using anhydrous conditions and inert atmospheres. Post-synthesis, GC-MS and <sup>2</sup>H-NMR are critical for verifying deuterium incorporation .
Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Key techniques include:
- Isotopic Purity : <sup>2</sup>H-NMR for deuterium distribution analysis and isotope ratio mass spectrometry (IRMS).
- Structural Confirmation : FT-IR (C=O and C-D stretches) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- Thermal Stability : Differential scanning calorimetry (DSC) under controlled atmospheres.
Metadata standards for reproducibility (e.g., instrument calibration, solvent purity) must align with IUPAC guidelines .
Q. What are the best practices for handling and storing this compound to prevent isotopic degradation?
- Methodological Answer : Store in amber vials under argon at −20°C to minimize light/oxygen exposure. Regular stability testing via <sup>2</sup>H-NMR is recommended. Avoid prolonged contact with protic solvents, as deuterium exchange can occur even at trace moisture levels .
Advanced Research Questions
Q. How can isotopic effects influence reaction kinetics when this compound is used as a deuterated tracer in metabolic studies?
- Methodological Answer : The kinetic isotope effect (KIE) for C-D vs. C-H bonds alters reaction rates (typically KIE ≈ 2–10). In metabolic flux analysis, researchers must correct for these effects using control experiments with non-deuterated analogs. Computational modeling (e.g., DFT calculations) can predict isotopic impacts on transition states, while LC-MS/MS quantifies tracer incorporation in biological matrices .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) when analyzing this compound in complex mixtures?
- Methodological Answer :
- Step 1 : Cross-validate using orthogonal techniques (e.g., <sup>13</sup>C-DEPT NMR alongside HRMS).
- Step 2 : Apply multivariate analysis (PCA or PLS) to deconvolute overlapping signals.
- Step 3 : Use isotopic labeling controls to isolate interference from matrix components.
Discrepancies often arise from solvent interactions or isotopic scrambling, requiring iterative refinement of experimental conditions .
Q. How can researchers design statistically robust experiments to quantify trace-level impurities in this compound?
- Methodological Answer : Implement a nested experimental design:
- Batch Sampling : Analyze 3–5 independent syntheses.
- Sensitivity Limits : Use UPLC with charged aerosol detection (CAD) for non-volatile impurities (LOQ ≤ 0.1%).
- Statistical Validation : Apply ANOVA to assess batch-to-batch variability and Grubbs’ test to identify outliers.
Predefined acceptance criteria (e.g., ≤1% total impurities) must align with regulatory guidelines for isotopic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
